molecular formula C15H19FN2O3 B2368129 N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide CAS No. 2305541-91-5

N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide

Cat. No. B2368129
CAS RN: 2305541-91-5
M. Wt: 294.326
InChI Key: XWEXFMPYKDMSQM-UHFFFAOYSA-N
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Description

N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide, also known as FMEP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FMEP belongs to the class of compounds known as enamide derivatives, which have been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide is not fully understood, but it is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has also been found to exhibit other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs to treat inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several possible future directions for research on N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide. One area of interest is the development of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying its various biological activities, which could lead to the development of more effective drugs. Additionally, the potential use of N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide as a diagnostic tool for cancer detection is another area of interest.

Synthesis Methods

N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-nitrophenol with morpholine, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The final step involves the reaction of the amino compound with prop-2-enoyl chloride to yield N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide.

Scientific Research Applications

N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research that has gained significant interest is its anticancer properties. Studies have shown that N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide can inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of novel anticancer drugs.

properties

IUPAC Name

N-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-2-15(19)17-13-11-12(16)3-4-14(13)21-10-7-18-5-8-20-9-6-18/h2-4,11H,1,5-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEXFMPYKDMSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=CC(=C1)F)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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